

Confirming the Identity of Neryl Isobutyrate: A Comparative Guide to Reference Standards

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Compound of Interest

Compound Name: Neryl isobutyrate

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This guide provides a comprehensive comparison of analytical data for **neryl isobutyrate** against its common alternative and geometric isomer, geranyl isobutyrate. Detailed experimental protocols and data are presented to aid in the unambiguous identification and confirmation of **neryl isobutyrate** in complex mixtures.

Introduction

Neryl isobutyrate is a monoterpene ester valued for its characteristic sweet, fruity, and floral aroma, finding applications in the flavor, fragrance, and pharmaceutical industries. Chemically, it is the isobutyrate ester of nerol, the cis-isomer of 3,7-dimethylocta-2,6-dien-1-ol. Its trans-isomer counterpart is geranyl isobutyrate. Due to their structural similarity, distinguishing between these isomers is a critical analytical challenge. This guide outlines key analytical techniques and provides comparative data to facilitate accurate identification.

Physical and Chemical Properties

A comparison of the fundamental physical and chemical properties of **neryl isobutyrate** and its common isomer, geranyl isobutyrate, is essential for preliminary characterization.

Property	Neryl Isobutyrate	Geranyl Isobutyrate	Reference
Molecular Formula	C ₁₄ H ₂₄ O ₂	C ₁₄ H ₂₄ O ₂	[1][2]
Molecular Weight	224.34 g/mol	224.34 g/mol	[1][2]
CAS Number	2345-24-6	2345-26-8	[1][2]
Appearance	Colorless liquid	Colorless to pale yellow liquid	[3][4]
Odor	Sweet, fresh, fruity, raspberry, strawberry, green	Rosy, fruity, buttery	[3][4]
Boiling Point	229 °C (lit.)	Not available	[4]
Density	0.895 g/mL at 25 °C (lit.)	0.885-0.893 g/mL (d ₂₀ /4)	[2][4]
Refractive Index	1.457 (lit.) at 20°C	1.451-1.457 at 20°C	[2][4]

Chromatographic and Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the definitive identification and differentiation of **neryl isobutyrate** and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column, while MS provides information about the mass-to-charge ratio of fragmented ions, creating a unique mass spectrum for each compound.

A standard protocol for the analysis of terpene esters like **neryl isobutyrate** is as follows:

- Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Spectrometer or equivalent.[5]

- Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent DB-5MS column.[5][6]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
- Injector Temperature: 250 °C.[5]
- Injection Mode: Split (e.g., 10:1 ratio) or splitless, depending on sample concentration.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.[5]
 - Ramp to 190 °C at a rate of 3 °C/min.[5]
 - Ramp to 280 °C at a rate of 20 °C/min, hold for 2 minutes.[5]
- MS Transfer Line Temperature: 280 °C.[5]
- Ion Source Temperature: 230 °C.[5]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[1][5]
- Mass Range: m/z 40-500.[5]

The Kovats retention index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkane standards. The mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

Compound	Kovats Retention Index (Non-polar column)	Key Mass Spectral Peaks (m/z)	Reference
Neryl Isobutyrate	~1487-1518	69 (100%), 41 (62%), 43 (56%), 93 (49%), 68 (48%)	[1]
Geranyl Isobutyrate	~1515	93 (100%), 69 (61%), 68 (38%), 121 (32%), 136 (27%)	[2]

Note: Retention indices can vary slightly between different GC systems and conditions.

The mass spectra of **neryl isobutyrate** and geranyl isobutyrate are very similar due to their isomeric nature. Both typically show a base peak at m/z 69, corresponding to the isoprene fragment. However, subtle differences in the relative intensities of other fragments, such as the molecular ion (m/z 224, often weak or absent) and other terpene-related fragments (e.g., m/z 93, 121, 136), can be observed and used for differentiation when compared with authentic reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules, including the stereochemistry of isomers. For neryl and geranyl esters, ^1H and ^{13}C NMR are particularly useful in distinguishing the cis and trans configuration around the C2-C3 double bond.

A general protocol for acquiring NMR spectra of terpene esters is as follows:

- Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
- Solvent: Deuterated chloroform (CDCl_3).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Techniques: ^1H NMR, ^{13}C NMR, and 2D correlation experiments like COSY and HSQC for unambiguous signal assignment.

The chemical shifts (δ) of the protons and carbons near the C2-C3 double bond are particularly diagnostic for differentiating between neryl (cis) and geranyl (trans) isomers.

¹H NMR Spectral Data (indicative values)

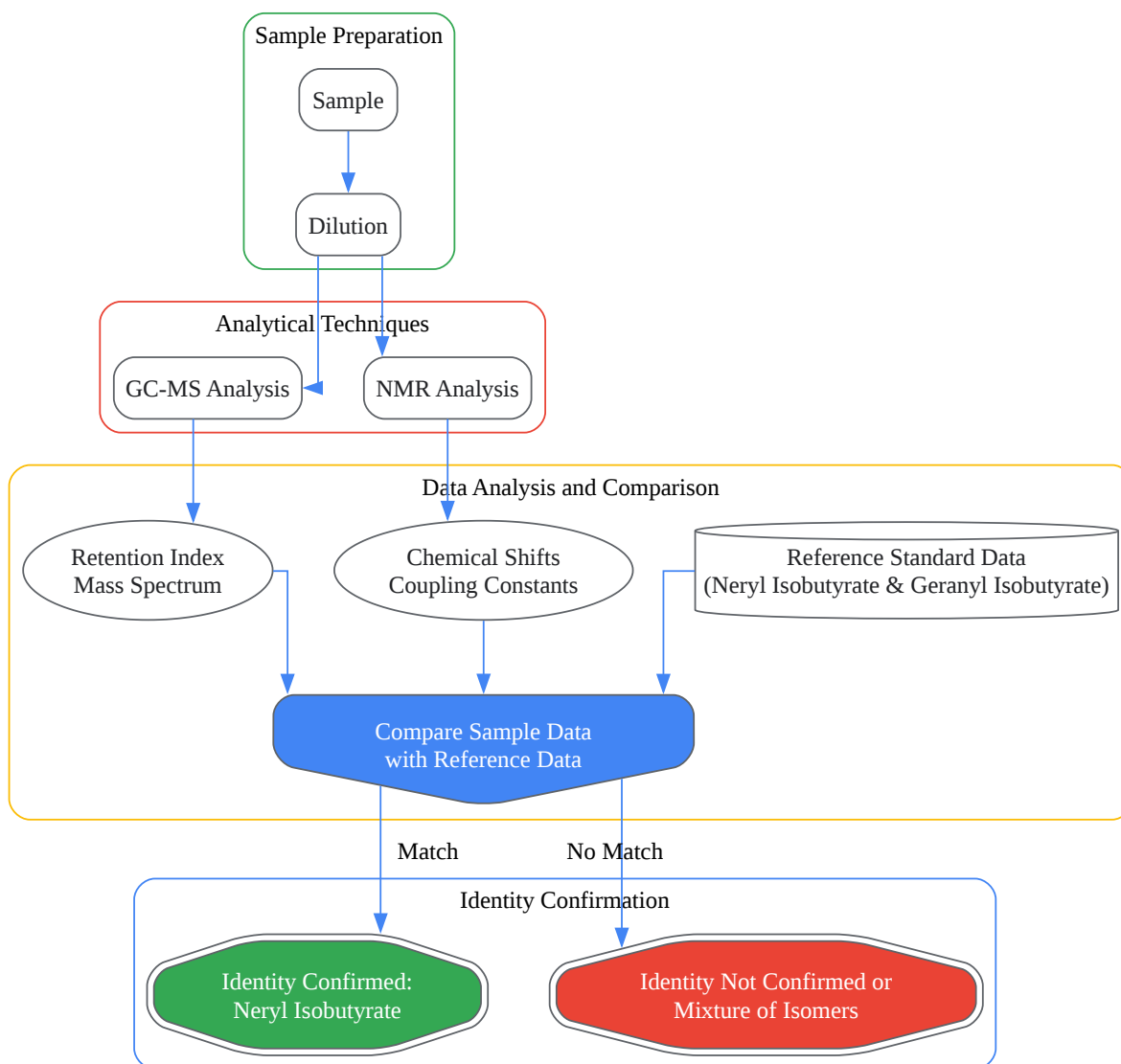
Proton Assignment	Neryl Isobutyrate (cis)	Geranyl Isobutyrate (trans)	Key Differentiating Feature
H2 (vinylic)	~5.4 ppm (t)	~5.3 ppm (t)	Subtle downfield shift in the cis isomer.
CH ₂ -1 (allylic)	~4.6 ppm (d)	~4.5 ppm (d)	The allylic protons adjacent to the ester group are slightly deshielded in the cis isomer.
CH ₃ at C3	~1.75 ppm (s)	~1.68 ppm (s)	The methyl group on the double bond is typically more deshielded in the cis isomer.

¹³C NMR Spectral Data (indicative values)

Carbon Assignment	Neryl Isobutyrate (cis)	Geranyl Isobutyrate (trans)	Key Differentiating Feature
C1 (CH ₂ O)	~61 ppm	~61 ppm	The methyl carbon at C3 shows a significant upfield shift in the trans isomer due to the gamma-gauche effect. This is a very reliable indicator.
C2 (=CH)	~120 ppm	~118 ppm	
C3 (=C(CH ₃))	~142 ppm	~142 ppm	
CH ₃ at C3	~23 ppm	~16 ppm	

Workflow for Identity Confirmation

The following diagram illustrates a typical workflow for the confirmation of **neryl isobutyrate** identity using reference standards.



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Caption: Workflow for the identification of **neryl isobutyrate**.

Conclusion

The definitive identification of **neryl isobutyrate** requires a multi-faceted analytical approach. While physical and chemical properties provide initial clues, they are insufficient for distinguishing it from its geometric isomer, geranyl isobutyrate. The combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides the necessary data for unambiguous confirmation. By comparing the Kovats retention index, mass spectral fragmentation patterns, and, most importantly, the diagnostic chemical shifts in ^1H and ^{13}C NMR spectra with those of authentic reference standards, researchers can confidently confirm the identity and isomeric purity of **neryl isobutyrate**.

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